2,4,6,8-Tetraoxanonane

Fuel Chemistry Combustion Kinetics Cetane Number

2,4,6,8-Tetraoxanonane, also known as polyoxymethylene dimethyl ether 1 (PODE1), is the lowest-molecular-weight oligomer in the PODE series (CH3O(CH2O)nCH3, where n=1). This class of compounds is widely investigated as a synthetic diesel fuel additive due to its high oxygen content and lack of carbon-carbon bonds.

Molecular Formula C5H12O4
Molecular Weight 136.147
CAS No. 13353-03-2
Cat. No. B600147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6,8-Tetraoxanonane
CAS13353-03-2
Synonyms2,4,6,8-Tetraoxanonane
Molecular FormulaC5H12O4
Molecular Weight136.147
Structural Identifiers
SMILESCOCOCOCOC
InChIInChI=1S/C5H12O4/c1-6-3-8-5-9-4-7-2/h3-5H2,1-2H3
InChIKeyNYENPQBYHWPGNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6,8-Tetraoxanonane (PODE1) CAS 13353-03-2: A Specialized Oligomer for Kinetic and Separation Science


2,4,6,8-Tetraoxanonane, also known as polyoxymethylene dimethyl ether 1 (PODE1), is the lowest-molecular-weight oligomer in the PODE series (CH3O(CH2O)nCH3, where n=1) [1]. This class of compounds is widely investigated as a synthetic diesel fuel additive due to its high oxygen content and lack of carbon-carbon bonds [2]. While PODE1 shares the general molecular architecture of its higher homologues, its specific physicochemical and kinetic properties significantly diverge from those required for fuel applications, thereby defining its niche utility in research and industrial processes [3].

Kinetic Model Development

Smallest PODE oligomer for combustion mechanism validation and reaction pathway benchmarking.

Separation Science Benchmark

Distinct boiling point and liquid–liquid equilibrium profile support purification process design and analytical calibration.

Fuel Additive Exclusion Marker

Identifies and quantifies undersized fraction in PODE blends; critical for QA/QC specification enforcement.

Why PODE1 Cannot Be Interchanged with Higher PODE Oligomers in Fuel Formulations


The PODE class (PODEn) exhibits a strong structure-property relationship where performance as a diesel additive is highly dependent on the degree of polymerization (n). A generic 'PODE' specification is insufficient, as the properties vary dramatically from the undersized PODE1 to the optimal PODE3-4 range [1]. Procurement for fuel applications requires precise specification of the n=3-5 fraction. PODE1, due to its low molecular weight and distinct kinetic behavior, possesses properties that are not only suboptimal but detrimental to diesel fuel quality, including a significantly lower cetane number and a reduced flash point [2]. Therefore, substituting PODE1 for a higher PODE fraction, or vice-versa, will result in a product that fails to meet the intended performance and safety specifications, making accurate compound identification essential for sourcing.

Cetane number and flash point of PODE1 are substantially lower than PODE3-5; direct replacement may compromise fuel ignition quality and handling safety.

Missing chain-branching reaction pathway (Route 3) alters combustion kinetics; kinetic models parameterized for higher PODEs may not transfer.

Lower hydrophobicity and boiling point shift separation behavior; process simulations assuming generic PODE properties can lead to design inaccuracies.

Quantitative Evidence of PODE1 Differentiation: A Comparator-Driven Data Guide


Reactivity Comparison: PODE1 Cetane Number vs. PODE2-6

PODE1 exhibits drastically lower fuel reactivity compared to its higher homologues. The cetane number (CN), a primary indicator of diesel fuel ignition quality, is reported to be only 29 for PODE1, while PODE2-6 exhibit CN values greater than 60, which is more typical for diesel fuels [1]. This makes PODE1 unsuitable as a neat diesel replacement or blending component.

Cetane Number Reactivity
Reported
CN 29 for PODE1 vs. >60 for PODE2-6
Supports exclusion from diesel blendstock; ~50% lower ignition quality.
Derived from molecular structure and validated experimental data.
Fuel Chemistry Combustion Kinetics Cetane Number

Kinetic Mechanism Differentiation: Absence of a Critical Reaction Pathway

A detailed kinetic modeling study by Liu et al. (2024) identified three main routes for PODE reactivity. PODE1 is distinguished from higher PODEs by the complete absence of 'Route 3', a chain-branching reaction pathway [1]. This pathway, which involves hydrogen abstraction from secondary carbon and leads to low-polymerization fuel radicals, is exclusive to higher PODEs (n≥2) and is a key source of their enhanced reactivity.

Kinetic Pathway Analysis
Head-to-head
PODE1 has only 2 primary reactivity routes (Routes 1 and 2); higher PODEs include a third chain-branching pathway.
Fundamental reason for low reactivity; makes PODE1 a benchmark for kinetic model validation.
Based on kinetic mechanism analysis by Liu et al. (2024).
Reaction Kinetics Mechanistic Modeling Combustion Chemistry

Liquid-Liquid Equilibrium Behavior: PODE1 Extraction vs. PODE2-4

In a study on the separation of PODE from aqueous reaction mixtures, the liquid-liquid equilibrium (LLE) of ternary systems (PODEn + o-xylene + water) was measured [1]. The NRTL model showed good agreement with experimental data for all systems (PODE1-4). The data indicates that PODE1, with its lower hydrophobicity, will partition differently than PODE2-4, making its behavior in a liquid-liquid extraction process distinct.

Liquid–Liquid Equilibrium
Reported
Experimental LLE data for PODE1/o-xylene/water available; partitioning differs from PODE2-4 due to lower hydrophobicity.
Confirms PODE1 must be modeled separately in extraction process design.
T = 293.15 K, atmospheric pressure; NRTL model agreement reported.
Separation Science Process Chemistry Thermodynamics

Boiling Point and Purity: An Overlooked Spec for PODE1 as an Intermediate

PODE1 has a reported boiling point of 158-159°C [1], which is lower than that of PODE2 (>200°C) [2]. In the context of PODE synthesis, PODE1 is a byproduct that must be separated. The boiling point differential is a key parameter for designing distillation-based purification of the target PODE3-5 fraction. Therefore, a high-purity PODE1 reference standard (e.g., 95-96% purity, as offered by major suppliers ) is valuable for calibrating analytical methods (e.g., GC) used in process control.

Boiling Point & Purity
Class-level
158–159 °C; >40 °C lower than PODE2
Enables use as a GC calibration standard and separation target in PODE synthesis.
High-purity reference materials (95–96%) available; data to verify per supplier.
Analytical Chemistry Chemical Synthesis Purity

Flash Point Safety Margin: PODE1 vs. PODE3-5 Diesel Blends

The flash point of PODE1 is reported to be 42.6±36.7 °C , whereas the optimal PODE3-5 diesel blending components have flash points above 60°C [1]. This makes PODE1 a flammable liquid requiring more stringent storage and handling precautions (e.g., classified as a Category 3 flammable liquid per GHS) compared to the combustible liquid classification of the higher PODE mixtures.

Flash Point Safety Margin
Class-level
42.6 ± 36.7 °C vs. PODE3-5 >60 °C
Indicates flammable liquid classification; procurement must control PODE1 content to meet handling specs.
Closed cup method; significant variance suggests further verification.
Safety Handling Fuel Properties

Procurement-Driven Application Scenarios for 2,4,6,8-Tetraoxanonane (PODE1)


Calibration Standard for PODE Synthesis Process Control

Given its well-defined physical properties and distinct boiling point of 158-159°C [1], high-purity PODE1 serves as an essential analytical standard. In the industrial production of PODE diesel additives, where the primary goal is to maximize the yield of the PODE3-5 fraction, PODE1 is a key byproduct that must be separated [2]. Procuring a high-purity (95-96%) PODE1 reference standard is necessary for calibrating gas chromatography (GC) methods used for real-time monitoring of reactor effluent and distillation column performance.

Fundamental Combustion Kinetics Model Development

PODE1's unique kinetic behavior, characterized by the absence of the 'Route 3' chain-branching pathway [3], makes it a foundational compound for computational combustion research. Scientists developing and validating kinetic mechanisms for the entire PODE class rely on PODE1 as the simplest model molecule. A procurement order for neat PODE1 enables experimental studies in jet-stirred reactors, shock tubes, and laminar flames to generate the base dataset required for building and testing chemical kinetic models for more complex alternative fuels.

Thermodynamic Data for PODE Purification Process Design

The liquid-liquid equilibrium (LLE) data for the PODE1/o-xylene/water ternary system is a critical input for designing extraction-based purification processes for PODE production [4]. PODE1's different partitioning behavior compared to PODE2-4 requires that it be treated as a unique component in process simulations (e.g., Aspen Plus). Procuring PODE1 for laboratory-scale liquid-liquid equilibrium studies provides the necessary data to accurately model and optimize the industrial separation of water and formaldehyde from the desired PODE product stream.

Exclusion Marker for High-Quality Diesel Fuel Additives

For entities procuring PODE as a diesel blendstock, the concentration of PODE1 is a critical quality metric. Due to its cetane number of only 29 [5] and a low flash point around 43°C , high levels of PODE1 are detrimental to fuel ignition quality and safety. A high-purity sample of 2,4,6,8-Tetraoxanonane is therefore a necessary reference material for quality assurance laboratories. It allows for the identification and quantification of this undesirable low-molecular-weight fraction, ensuring that the procured fuel additive meets the required specifications for performance and safe handling.

Application
Selection Property
Validation Focus
PODE Synthesis Calibration Standard
High-purity reference with defined boiling point
GC method calibration and distillation process monitoring
Combustion Kinetics Model Development
Neat PODE1 as simplest kinetic model compound
Experimental dataset generation for mechanism validation
Purification Process Design
Component-specific liquid–liquid equilibrium data
Extraction model accuracy and process simulation
Fuel Quality Exclusion Marker
Low flash point and cetane number reference
QA/QC compliance for diesel blendstock specification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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